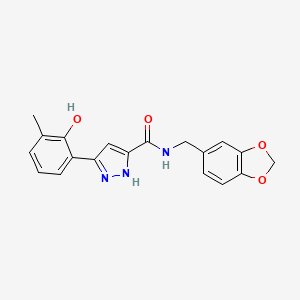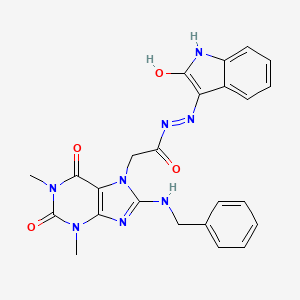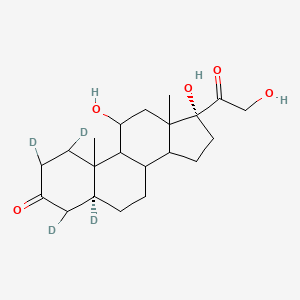
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The starting materials might include 1,3-benzodioxole, 2-hydroxy-3-methylbenzaldehyde, and hydrazine derivatives. The key steps could involve:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the carboxamide group via amidation reactions.
- Functionalization of the benzodioxole and hydroxy-methylphenyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography.
- Scaling up the reaction conditions to accommodate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I).
Major Products
The major products formed from these reactions would depend on the specific functional groups present in the compound and the reaction conditions used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Inhibition of enzyme activity: Binding to the active site of an enzyme and preventing substrate binding.
Receptor modulation: Acting as an agonist or antagonist at a receptor site, altering cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide
- N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-1H-pyrazole-5-carboxamide
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide is unique due to the specific arrangement of its functional groups, which can impart distinct biological and chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C19H17N3O4 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N3O4/c1-11-3-2-4-13(18(11)23)14-8-15(22-21-14)19(24)20-9-12-5-6-16-17(7-12)26-10-25-16/h2-8,23H,9-10H2,1H3,(H,20,24)(H,21,22) |
Clave InChI |
CFECWNJWWXIWPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2=NNC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14099215.png)
![[(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,4,5-trimethoxybenzoate](/img/structure/B14099222.png)
![N-[(4-methoxyphenyl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B14099228.png)
![1-(4-Butoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099233.png)

![3-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14099242.png)
![3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B14099245.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-(3-phenoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14099251.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14099252.png)
![N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14099258.png)
![7-Chloro-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099259.png)

![ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14099302.png)

